molecular formula C8H11BrN2O B13080789 5-Bromo-6-ethoxy-4-methylpyridin-3-amine

5-Bromo-6-ethoxy-4-methylpyridin-3-amine

Cat. No.: B13080789
M. Wt: 231.09 g/mol
InChI Key: ZJKDUALZLWVDJI-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxy-4-methylpyridin-3-amine: is a chemical compound with the following structure:

C8H11BrN2O\text{C}_8\text{H}_{11}\text{BrN}_2\text{O} C8​H11​BrN2​O

It belongs to the pyridine family and contains bromine, ethoxy, and methyl functional groups

Preparation Methods

Synthetic Routes:: The synthesis of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine involves Suzuki cross-coupling reactions. Specifically, it can be prepared via the reaction of 5-bromo-2-methylpyridin-3-amine 5-bromo-4-methylpyridin-3-amine ) with arylboronic acids. The reaction proceeds under palladium catalysis, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactant: 5-bromo-2-methylpyridin-3-amine
  • Catalyst: Palladium
  • Reaction Type: Suzuki cross-coupling
  • Yield: Moderate to good

Chemical Reactions Analysis

5-Bromo-6-ethoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form other functional groups.

    Reduction: Reduction reactions can modify its structure.

    Substitution: The bromine atom can be replaced by other substituents.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include derivatives with altered functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.

    Chemical Biology: It serves as a valuable tool for studying cellular processes.

    Industry: It may be used in the synthesis of other compounds or as an intermediate in industrial processes.

Mechanism of Action

The exact mechanism by which 5-Bromo-6-ethoxy-4-methylpyridin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While there are related pyridine derivatives, the uniqueness of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine lies in its specific combination of substituents. Similar compounds include 5-bromo-2-methylpyridin-3-amine and 5-bromo-6-chloro-4-methylpyridin-3-amine .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-ethoxy-4-methylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-3-12-8-7(9)5(2)6(10)4-11-8/h4H,3,10H2,1-2H3

InChI Key

ZJKDUALZLWVDJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1Br)C)N

Origin of Product

United States

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